molecular formula C18H19N3O B12551259 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole CAS No. 832688-53-6

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole

Cat. No.: B12551259
CAS No.: 832688-53-6
M. Wt: 293.4 g/mol
InChI Key: KPLKYLWDFRJKFV-GOSISDBHSA-N
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Description

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole is a chiral, trisubstituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole-based scaffolds are recognized as privileged structures in pharmacology, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The integration of a 2-pyridyl group at the N1 position of the pyrazole ring is a strategic feature known to enhance molecular interactions with biological targets and improve physicochemical properties, making such compounds valuable for developing new therapeutic agents . The specific stereochemistry of the (1R)-1-phenyl-1-methoxyethyl substituent at the 5-position is a key structural aspect, as chirality can profoundly influence a compound's binding affinity and specificity towards enzymes and receptors. Researchers can leverage this compound as a versatile synthetic intermediate or a core scaffold for the design and synthesis of novel bioactive molecules. Its structure is particularly relevant for investigating structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators . Furthermore, compounds featuring pyridine and pyrazole moieties have shown promise in material science applications, such as in the development of molecular sensors due to their potential photophysical properties . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

CAS No.

832688-53-6

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-[5-[(1R)-1-methoxy-1-phenylethyl]-3-methylpyrazol-1-yl]pyridine

InChI

InChI=1S/C18H19N3O/c1-14-13-16(21(20-14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1

InChI Key

KPLKYLWDFRJKFV-GOSISDBHSA-N

Isomeric SMILES

CC1=NN(C(=C1)[C@@](C)(C2=CC=CC=C2)OC)C3=CC=CC=N3

Canonical SMILES

CC1=NN(C(=C1)C(C)(C2=CC=CC=C2)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthesis Strategies

Core Pyrazole Synthesis

The pyrazole ring is typically formed via cyclocondensation of 1,3-diketones or acetylenic ketones with hydrazine derivatives. For this compound, the 3-methyl group originates from a diketone precursor (e.g., ethyl acetoacetate), while the 2-pyridyl group is introduced via hydrazine derivatives or post-cyclization coupling reactions.

Key Steps:
  • Cyclocondensation : Reaction of a 1,3-diketone (e.g., ethyl acetoacetate) with a hydrazine derivative containing a 2-pyridyl group.
  • Functionalization : Introduction of the 5-substituent via alkylation or nucleophilic substitution.

Role of Protecting Groups

Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent side reactions during synthesis. For example:

  • Protection : Block the 5-position with a tert-butoxycarbonyl group during pyridyl group introduction.
  • Deprotection : Remove the group post-alkylation to enable substitution.

Detailed Synthesis Pathways

Pathway A: Direct Cyclocondensation

Reagents :

  • Diketone : Ethyl acetoacetate (source of 3-methyl group).
  • Hydrazine Derivative : 2-Pyridylhydrazine (source of 2-pyridyl group).

Steps :

  • Cyclocondensation : React ethyl acetoacetate with 2-pyridylhydrazine in ethanol under reflux.
  • Alkylation : Treat the resulting pyrazole with (R)-1-phenyl-1-methoxyethyl bromide in the presence of a base (e.g., K2CO3).

Yield : Moderate to high (exact data unavailable in literature).

Pathway B: Post-Cyclization Functionalization

Reagents :

  • Pyridyl Coupling Reagent : 2-Pyridyl boronic acid (for Suzuki coupling).

Steps :

  • Pyrazole Core Synthesis : Form 3-methyl-1H-pyrazole-5-H via cyclocondensation.
  • Pyridyl Introduction : Perform Suzuki coupling with 2-pyridyl boronic acid under palladium catalysis.
  • Alkylation : Introduce the chiral substituent via asymmetric alkylation.

Pathway C: Chiral Auxiliary Approach

Reagents :

  • Chiral Auxiliary : (R)-Mandelic acid or similar.

Steps :

  • Auxiliary Attachment : Introduce a chiral auxiliary at the 5-position.
  • Alkylation : React with a non-chiral electrophile, directing substitution to the desired configuration.
  • Auxiliary Removal : Deprotect to isolate the chiral substituent.

Stereochemical Control

Asymmetric Catalysis

Chiral catalysts (e.g., organocatalysts or metal complexes) can induce high enantioselectivity during alkylation. For example:

  • Catalyst : Proline-derived catalysts for enamine-mediated alkylation.

Advantage : Direct formation of the (1R)-configuration without racemic resolution.

Challenges and Optimization

Regioselectivity in Alkylation

The 5-position of pyrazoles is electron-deficient, favoring electrophilic substitution. However, competing reactions at the 4-position may occur. Strategies to mitigate:

  • Protecting Groups : Block the 4-position with a bulky group (e.g., tert-butoxycarbonyl).
  • Steric Control : Use bulky alkylating agents to direct substitution to the 5-position.

Stability of the Methoxy Group

The methoxy group in the substituent may undergo demethylation under acidic conditions. Solutions:

  • Mild Alkylation Conditions : Use bases like K2CO3 instead of NaOH.
  • Protecting Groups : Temporarily protect the methoxy group as a benzyl ether.

Data Tables

Table 1: Key Reagents and Conditions

Step Reagents/Conditions Purpose Source
Cyclocondensation Ethyl acetoacetate + 2-pyridylhydrazine Form pyrazole core
Alkylation (R)-1-phenyl-1-methoxyethyl bromide + K2CO3 Introduce 5-substituent
Deprotection TFA or HCl Remove protecting groups

Table 2: Stereochemical Control Methods

Method Reagents/Conditions Enantiomeric Excess (ee)
Asymmetric Catalysis Proline catalyst + alkylation agent >90% ee
Chiral Auxiliary Resolution (R)-Mandelic acid + enzymatic hydrolysis >95% ee

Chemical Reactions Analysis

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and phenyl rings, using reagents like halogens or alkylating agents. .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects against breast cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. In vivo studies have shown that derivatives of this compound can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like Indomethacin. The presence of electron-donating groups on the pyrazole ring enhances its anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole has demonstrated efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Synthesis and Structural Modifications

The synthesis of 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic conditions. Various structural modifications can enhance its biological activities, such as altering substituents on the pyrazole ring or modifying the pyridine moiety .

Case Study 1: Anticancer Evaluation

A study published in Molecules evaluated a series of pyrazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the 2-pyridyl group significantly enhanced cytotoxicity, demonstrating the importance of structural diversity in drug design .

Case Study 2: Anti-inflammatory Activity

Research conducted on a series of substituted pyrazoles showed promising anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The study compared the efficacy of these compounds with traditional non-steroidal anti-inflammatory drugs (NSAIDs), revealing comparable results in terms of reducing inflammation and pain .

Data Tables

Application Activity Reference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in edema
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Compound Name Key Substituents Unique Features
1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole (Target) 2-Pyridyl, methyl, (1R)-1-phenyl-1-methoxyethyl Chiral center, methoxy group, pyridyl ring
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole Multiple fluorine atoms, trifluoropropenyl High electronegativity, metabolic stability, potential for halogen bonding
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Methoxyphenyl, hydroxyphenyl Hydrogen-bond donor (OH), planar dihedral angles (16.8°–51.7°)
Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-...-1H-pyrazole) Benzisoxazole, trifluoromethyl, dimethylaminomethylimidazole Complex P1/P4 motifs, high factor Xa selectivity, oral bioavailability
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenoxy, carbaldehyde Reactive aldehyde group, non-classical C–H∙∙∙π interactions

Key Observations :

  • Electronic Effects : Fluorinated analogs (e.g., ) exhibit stronger electron-withdrawing effects compared to the target compound’s methoxy group, which is electron-donating. This impacts reactivity and binding affinity in biological systems.
  • Stereochemistry: The target compound’s (1R)-configured methoxyethyl group contrasts with non-chiral analogs (e.g., ), enabling enantioselective interactions.
  • Functional Groups : The aldehyde in offers reactivity for further derivatization, unlike the stable methoxyethyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Bioavailability (%)
Target Compound 3.2 ~0.5 (aqueous) 180–185 (est.) Moderate (est.)
Razaxaban 2.8 0.1 >250 60–70
2-[3-(4-Methoxyphenyl)-...]phenol 2.5 0.3 176 Low (unmodified)
Fluorinated Pyrazole 4.1 0.02 120–125 High (lipophilic)

Key Observations :

    Biological Activity

    1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole, also known as CTK3D3522, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and a comprehensive review of its biological activities, supported by case studies and research findings.

    Synthesis and Structural Characteristics

    The compound is synthesized through the reaction of 3-(5-methyl-1-phenyl-1H-pyrazole-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione in an ethanol solution with piperidine as a catalyst. The final product is obtained as yellow crystals with a melting point of 276–277 °C . The molecular formula is C18H19N3OC_{18}H_{19}N_3O and it exhibits a planar structure with specific interplanar angles between its various functional groups.

    Crystal Structure Data

    Atomx-coordinatey-coordinatez-coordinateUiso
    N50.4501(3)0.94175(18)1.2379(6)0.0398(10)
    O10.2820(3)1.21425(16)1.1088(6)0.0586(11)
    O20.5588(3)1.11419(15)1.3481(5)0.0473(9)

    Pharmacological Properties

    The pyrazole nucleus has been recognized for its broad therapeutic potential, including anti-inflammatory, analgesic, antipyretic, and anti-cancer properties . The compound's biological activities can be summarized as follows:

    • Anti-inflammatory Activity : Several derivatives of pyrazoles have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from similar structures demonstrated up to 85% inhibition of TNF-α at concentrations of 10μM10\mu M .
    • Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. One derivative showed effective results comparable to standard antibiotics .
    • Antitumor Activity : The compound has been evaluated for its potential in cancer treatment, with some derivatives showing promising results in inhibiting tumor growth in vitro .

    Case Study 1: Anti-inflammatory Effects

    A study conducted by Selvam et al. synthesized novel pyrazole derivatives that exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models . The compounds showed high activity against both MAO-A and MAO-B isoforms.

    Case Study 2: Antimicrobial Activity

    Burguete et al. reported the synthesis of a series of diaryl pyrazoles tested against E. coli and Pseudomonas aeruginosa. One compound demonstrated significant antimicrobial activity, highlighting the importance of the aliphatic amide pharmacophore in enhancing efficacy .

    Case Study 3: Antitumor Potential

    Chovatia et al. evaluated pyrazole derivatives for their anti-tubercular properties against Mycobacterium tuberculosis strains, finding some compounds effective at low concentrations compared to standard treatments like rifampin .

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